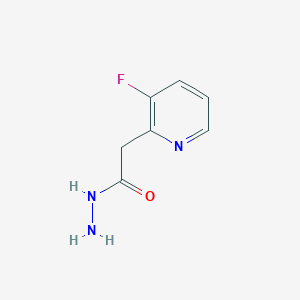

2-(3-Fluoropyridin-2-yl)acetohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FN3O |

|---|---|

Molecular Weight |

169.16 g/mol |

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetohydrazide |

InChI |

InChI=1S/C7H8FN3O/c8-5-2-1-3-10-6(5)4-7(12)11-9/h1-3H,4,9H2,(H,11,12) |

InChI Key |

FDDWZOFJTMLWRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)NN)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 3 Fluoropyridin 2 Yl Acetohydrazide and Its Analogues

Precursor Synthesis and Functional Group Transformations

The assembly of 2-(3-Fluoropyridin-2-yl)acetohydrazide relies on the synthesis of two key precursors: the 3-fluoropyridine (B146971) core and a side chain that can be converted into the acetohydrazide group.

Synthesis of the 3-Fluoropyridine Ring: The introduction of a fluorine atom onto a pyridine (B92270) ring, particularly at the 3-position, can be challenging and has been the subject of extensive research. Several methods have been developed:

Classical Approaches: Traditional methods often rely on functional group transformations of pre-existing pyridine rings. The Balz-Schiemann reaction, involving the diazotization of an aminopyridine in the presence of a fluoride (B91410) source, is a well-established technique. acs.orgacs.org An improved Blaz-Schiemann reaction involving the bromination and subsequent fluorination of aminopyridine compounds has been developed to overcome harsh reaction conditions and minimize side reactions. google.com

Modern Catalytic Methods: More recent strategies employ transition-metal catalysis to construct the fluorinated ring or introduce the fluorine atom directly. A Rhodium(III)-catalyzed C-H functionalization approach allows for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Another innovative method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to assemble the 3-fluoropyridine structure from simple ketone components. acs.org Direct C-H fluorination of pyridine derivatives using reagents like AgF₂ also represents a powerful late-stage functionalization strategy. acs.org

Introduction of the Acetic Acid Side Chain: Once the 3-fluoropyridine core is obtained, a two-carbon unit must be installed at the 2-position. This is typically achieved through cross-coupling reactions or nucleophilic substitution. A common precursor for this side chain is 2-pyridylacetonitrile. mdpi.com For example, a 2-halo-3-fluoropyridine can undergo reaction with a suitable two-carbon nucleophile. Functional group transformations are then required to convert the installed side chain (e.g., a nitrile or an ester group) into the desired carboxylic acid or ester, which is the immediate precursor to the acetohydrazide. mdpi.com

Classical and Modern Approaches to Acetohydrazide Bond Formation

The conversion of a carboxylic acid or its ester derivative into an acetohydrazide is a fundamental transformation in organic synthesis.

Classical Method: The most traditional route is a two-step process. japtronline.comjaptronline.com First, the corresponding carboxylic acid, 2-(3-fluoropyridin-2-yl)acetic acid, is esterified, typically using an alcohol like methanol (B129727) in the presence of an acid catalyst. ijirset.com In the second step, the resulting ester undergoes hydrazinolysis, where it is treated with hydrazine (B178648) hydrate (B1144303) to yield the final this compound. ijirset.comnih.gov While reliable, this method can be time-consuming. nih.gov

Modern Approaches: Contemporary methods aim to improve efficiency and yield. One significant advancement is the direct, one-step conversion of the carboxylic acid to the hydrazide by reacting it with hydrazine hydrate, often facilitated by microwave irradiation. japtronline.comnih.govscilit.com This approach bypasses the need for the initial esterification step, saving time and resources. japtronline.com Other modern techniques for forming C-N bonds, such as using activated amides that react with hydrazine under mild, transition-metal-free conditions, are also applicable for the synthesis of acyl hydrazides. organic-chemistry.org

The table below compares the classical two-step synthesis with a modern, one-step microwave-assisted approach for the synthesis of analogous fenamic acid hydrazides, illustrating the typical improvements in reaction time and yield. nih.gov

| Method | Steps | Typical Reaction Time | Typical Yield |

|---|---|---|---|

| Conventional Heating | 2 (Esterification + Hydrazinolysis) | 13.5 - 30 hours | 64% - 82% |

| Microwave-Assisted | 1 (Acid + Hydrazine Hydrate) | 4 - 12 minutes | 82% - 96% |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic routes to reduce environmental impact, minimize waste, and improve safety. rasayanjournal.co.inijarsct.co.in The synthesis of pyridine derivatives and hydrazides has benefited significantly from such approaches. researchgate.net

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for process intensification. The underlying phenomenon is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. rsc.org These conditions can dramatically accelerate reaction rates, improve yields, and enable reactions to occur under milder bulk conditions. For instance, the synthesis of aryl-hydrazones, which involves a condensation reaction with a hydrazide, has been successfully performed under ultrasound irradiation in aqueous media, resulting in short reaction times and high yields. researchgate.net This demonstrates the potential of sonochemical methods to enhance the efficiency of the final condensation step in the synthesis of this compound derivatives.

Microwave-assisted synthesis has emerged as a cornerstone of green chemistry, providing significant advantages over conventional heating methods. mdpi.comnih.gov By directly coupling with polar molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can drastically reduce reaction times from hours to minutes. nih.govmdpi.com This technique has been successfully applied to the one-step synthesis of various acid hydrazides directly from their corresponding acids and hydrazine hydrate, often under solvent-free conditions. japtronline.comnih.govscilit.com The benefits include not only enhanced reaction speed but also improved yields and simpler product workup, making it an environmentally benign and efficient alternative to classical methods. nih.govnih.gov

The following table presents data on the microwave-assisted synthesis of various acid hydrazides, highlighting the short reaction times and high yields achievable with this green technique. japtronline.com

| Starting Acid | Reaction Time (min) | Yield (%) |

|---|---|---|

| Diclofenac | 3 | 86.7% |

| Indomethacin | 10 | 40.9% |

| Mefenamic acid | 3 | 65.5% |

Development of Novel Synthetic Methodologies for Fluoropyridine-Acetohydrazide Frameworks

Late-stage functionalization is another powerful strategy, particularly for creating libraries of analogues. nih.gov In this approach, a common, complex core structure is synthesized first, and then diverse functional groups are introduced in the final steps. For the fluoropyridine-acetohydrazide framework, this could involve synthesizing a substituted 2-pyridylacetohydrazide and then introducing the fluorine atom at the 3-position via a direct C-H fluorination reaction. nih.govacs.org This allows for the rapid generation of diverse analogues for further research. The availability of versatile building blocks, such as 2-bromo-5-fluoropyridine (B41290) derivatives, is crucial for these modern synthetic approaches, as they serve as versatile starting materials for numerous coupling and substitution reactions. nbinno.com

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, its derivatives can possess stereogenic centers, most commonly at the α-carbon of the acetyl group. The stereoselective synthesis of such chiral derivatives is of great interest, as stereoisomers often exhibit different biological activities.

The synthesis of these chiral molecules requires the use of asymmetric methodologies. Transition metal-catalyzed asymmetric allylic substitution reactions are a powerful method for creating stereocenters. mdpi.com For example, an asymmetric allylic alkylation of a prochiral nucleophile, such as an α-pyridine-α-fluoro ester, can establish a chiral center with high enantioselectivity. mdpi.com Another effective approach is the catalytic asymmetric Mannich reaction, which can be used to synthesize chiral fluorinated amino compounds. mdpi.com These reactions typically employ a chiral catalyst, which can be either a transition metal complex with a chiral ligand or a chiral organocatalyst, to control the stereochemical outcome of the reaction. mdpi.commdpi.com These methods provide an efficient route to enantioenriched fluorinated molecules bearing the pyridine scaffold, which are valuable for various applications in medicinal and materials chemistry.

Spectroscopic Elucidation of Molecular Structure and Purity Assessment Methodologies

The definitive identification and purity verification of this compound and its analogues rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the electronic environment of the atoms within the molecule. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for structural confirmation, while chromatographic and diffraction methods are used for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene (B1212753) (-CH₂) and hydrazide (-NH, -NH₂) groups. The protons on the fluoropyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), and their coupling patterns (doublets, triplets of doublets, etc.) and coupling constants (J values) would be influenced by the adjacent fluorine and nitrogen atoms. The methylene protons adjacent to the carbonyl group would likely appear as a singlet around δ 3.2-3.5 ppm. The hydrazide protons (-NH and -NH₂) are exchangeable with deuterium (B1214612) oxide (D₂O) and typically appear as broad singlets. For a similar compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, the methylene protons were observed as a singlet at δ 3.2 ppm, the -NH₂ protons as a singlet at δ 4.2 ppm, and the -NH proton as a singlet at δ 9.2 ppm. ijirset.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm), with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹J C-F). The carbonyl carbon (C=O) of the hydrazide group is expected to appear significantly downfield (δ ~170 ppm). For an analogue, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, the carbonyl carbon was observed at 170.8 ppm. ijirset.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to exhibit key absorption bands corresponding to the N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-F stretching vibrations. ijirset.com

Purity Assessment: The purity of the synthesized compound is crucial and is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods to check for the presence of impurities. Furthermore, Powder X-ray Diffraction (PXRD) can be utilized to confirm the phase purity of the crystalline solid material. The experimental PXRD pattern of the synthesized batch should match the pattern calculated from single-crystal X-ray diffraction data for a pure, single-phase sample. rsc.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shift / Frequency Range | Functional Group Assignment |

| ¹H NMR | δ 8.2 - 8.4 ppm | Pyridine H (adjacent to N) |

| δ 7.2 - 7.8 ppm | Pyridine H (other ring protons) | |

| δ 9.2 - 9.5 ppm (broad s) | -C(=O)NH- | |

| δ 4.2 - 4.5 ppm (broad s) | -NH₂ | |

| δ 3.2 - 3.5 ppm (s) | -CH₂- | |

| ¹³C NMR | δ 168 - 172 ppm | Carbonyl Carbon (C=O) |

| δ 120 - 160 ppm (d, J(C-F)) | Pyridine Carbons (C-F coupling expected) | |

| δ 35 - 45 ppm | Methylene Carbon (-CH₂) | |

| IR | 3200 - 3400 cm⁻¹ | N-H stretching vibrations (-NH, -NH₂) |

| ~3050 cm⁻¹ | Aromatic C-H stretching | |

| ~2950 cm⁻¹ | Aliphatic C-H stretching (-CH₂) | |

| 1630 - 1680 cm⁻¹ | C=O stretching (Amide I) | |

| 1550 - 1600 cm⁻¹ | N-H bending and C=C stretching (Pyridine ring) | |

| 1100 - 1300 cm⁻¹ | C-F stretching |

Note: The predicted values are based on general principles of spectroscopy and data from analogous structures. Actual experimental values may vary.

Single-Crystal X-ray Diffraction Analysis in Structural Confirmation

For a compound like this compound, a successful SC-XRD analysis would involve growing a suitable single crystal, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis would confirm the planarity of the pyridine ring and provide the exact bond distances and angles for the entire molecule, including the C-F, C=O, and N-N bonds of the hydrazide moiety. Furthermore, SC-XRD reveals crucial information about the supramolecular arrangement, such as intermolecular hydrogen bonding, which plays a significant role in the crystal packing. researchgate.net In many hydrazide-containing structures, molecules are linked into complex networks through hydrogen bonds involving the -NH and -NH₂ groups as donors and the carbonyl oxygen and pyridine nitrogen atoms as acceptors. researchgate.netresearchgate.net

While specific crystal structure data for this compound is not available in the reviewed literature, analysis of related structures provides insight into the expected findings. For instance, the crystal structure of a related fluoropyridine hydrazone derivative, N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate, was solved in the monoclinic space group, revealing an approximately planar molecule. researchgate.net The crystal packing was dominated by N—H⋯O, O—H⋯N, and O—H⋯O hydrogen-bond interactions, leading to a three-dimensional supramolecular network. researchgate.net

Table 2: Representative Crystallographic Data for a Fluoropyridine Hydrazone Analogue

| Parameter | Value |

| Compound | N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide |

| Formula | C₁₂H₉FN₄O · 2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3023 (7) |

| b (Å) | 14.4031 (17) |

| c (Å) | 12.6422 (13) |

| β (°) | 94.842 (3) |

| Volume (ų) | 1324.9 (2) |

| Z | 4 |

| Key Supramolecular Interactions | N—H⋯O, O—H⋯N, O—H⋯O hydrogen bonds; π–π stacking |

Source: Data adapted from a study on a related fluoropyridine derivative to illustrate typical parameters obtained from SC-XRD. researchgate.net

Exploration of Biological Activities and Pharmacological Potential of 2 3 Fluoropyridin 2 Yl Acetohydrazide Derivatives

Comprehensive Assessment of Antimicrobial Activities

Derivatives of 2-(3-Fluoropyridin-2-yl)acetohydrazide have been extensively investigated for their potential to combat microbial infections, demonstrating a broad spectrum of activity against both bacteria and fungi.

Antibacterial Spectrum and Efficacy Studies

The modification of the acetohydrazide structure has yielded compounds with significant antibacterial properties. Research has shown that derivatives incorporating oxazolidinone rings, such as 3-(5-fluoropyridine-3-yl)-2-oxazolidinones, exhibit potent activity primarily against Gram-positive bacteria. nih.gov These compounds function by inhibiting the initial stages of protein synthesis, a mechanism that helps to avoid cross-resistance with other antibiotic classes. nih.gov

Similarly, creating Schiff bases (hydrazones) from the parent acetohydrazide has been a fruitful strategy. For instance, N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives have shown moderate inhibitory effects against both Gram-positive and Gram-negative bacterial strains. nih.govwho.int The antibacterial efficacy is often influenced by the nature of the substituent on the aromatic ring of the hydrazone. Further studies on acetohydrazide pyrazole (B372694) derivatives have also confirmed their potential as effective antimicrobial agents. researchgate.net

| Derivative Class | Target Bacteria | Observed Efficacy (MIC Values) | Reference |

|---|---|---|---|

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive strains (including drug-resistant) | 0.25 µg/mL against certain strains, an 8-fold stronger inhibition than linezolid. | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive strains (S. aureus, S. pneumoniae) | Activity comparable to linezolid. | nih.gov |

| N'-substituted Acetohydrazides | Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) | Moderate to good antibacterial activity. | wisdomlib.org |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | Activity comparable to norfloxacin. | nih.gov |

Antifungal Potency and Target Pathways

Hydrazone derivatives have demonstrated significant promise as antifungal agents. nih.gov Studies have revealed their efficacy against a range of fungal pathogens, including various Candida species, which are responsible for opportunistic infections. mdpi.comnih.gov The mechanism of action for these compounds is often multifaceted.

One key target is the fungal cell's structural integrity and metabolic processes. Acylhydrazone derivatives have been found to target vesicular transport and cell cycle progression, disrupting essential cellular functions. nih.gov Another innovative approach involves designing hydrazones to inhibit trehalose (B1683222) biosynthesis, a pathway crucial for the yeast's ability to resist stress within a human host. nih.gov Flavonoids, another class of compounds sometimes integrated with hydrazone structures, are known to inhibit fungal growth by disrupting the plasma membrane and inhibiting key processes like cell wall formation and protein synthesis. mdpi.com

| Derivative Class | Target Fungi | Proposed Target Pathway / Mechanism | Reference |

|---|---|---|---|

| Acylhydrazones | Sporothrix schenckii, S. brasiliensis | Targeting vesicular transport and cell cycle progression. | nih.gov |

| Thiazolyl-hydrazones | Candida albicans, C. glabrata, C. tropicalis | Inhibition of fungal growth. | nih.gov |

| Novel Hydrazones | Candida spp. | Inhibition of trehalose biosynthesis (targeting the TPS2 enzyme). | nih.gov |

| Pyridine-Thiazole Hybrids | A. flavus, T. atroviridae, C. albicans | Broad-spectrum antifungal activity. | nih.gov |

Investigations into Antiviral Mechanisms and Efficacy

The fluorinated pyridine (B92270) core of this compound is structurally related to potent antiviral agents. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability and potency. nih.gov

A prominent example is Favipiravir (T-705), a fluorinated pyrazine (B50134) carboxamide derivative that exhibits broad-spectrum antiviral effects. nih.govresearchgate.net Its mechanism of action involves the inhibition of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov This mode of action prevents the virus from synthesizing its genetic material, thereby halting the infection. Derivatives of this compound could potentially be developed to target similar viral enzymes. Other antiviral mechanisms that could be exploited by such derivatives include preventing the virus from attaching to or entering host cells and denaturing viral proteins. nih.govyoutube.com

Anticancer Activity Profiling and Molecular Targets

Derivatives of acetohydrazide have emerged as a significant area of research in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines. researchgate.netnih.gov The structural versatility of these compounds allows for the fine-tuning of their activity against specific molecular targets involved in cancer progression.

Studies on compounds such as 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide have shown promising cytotoxic activity against human breast and prostate cancer cell lines. nih.gov The mechanisms underlying this anticancer activity are diverse. For example, coumarin-acetohydrazide derivatives have been shown to act as antiproliferative agents by inhibiting the VEGFR-2/AKT signaling pathway, which is crucial for tumor angiogenesis and survival, and by triggering apoptosis. rsc.org Other derivatives, such as 2-oxoindoline-based acetohydrazides, induce apoptosis by activating procaspase-3. nih.gov Furthermore, some 2-phenylacrylonitrile (B1297842) derivatives have demonstrated potent and selective inhibition of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov

| Derivative Class | Target Cancer Cell Lines | Molecular Target / Mechanism | Observed Efficacy (IC₅₀ Values) | Reference |

|---|---|---|---|---|

| Nicotinonitrile Acetohydrazides | MCF-7 (Breast), MDA-MB-231 (Breast), PC-3 (Prostate) | Cytotoxic activity. | 22.5 to 91.3 µM. | nih.gov |

| Coumarin-acetohydrazides | MCF-7 (Breast), Panc-1 (Pancreatic) | VEGFR-2/AKT axis inhibition, apoptosis induction. | 0.73 µM (MCF-7), 0.84 µM (Panc-1). | rsc.org |

| 2-Oxoindoline Acetohydrazides | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | Procaspase-3 activation, apoptosis induction. | Superior cytotoxicity compared to PAC-1. | nih.gov |

| Pyridazinone-based Diarylureas | Melanoma, NSCLC, Prostate, Colon | VEGFR-2 inhibition. | Significant growth inhibition (62% to 100%). | rsc.org |

| 2-Phenylacrylonitriles | HCT116 (Colon), BEL-7402 (Liver) | Tubulin polymerization inhibition, G2/M cell cycle arrest. | 5.9 nM (HCT116), 7.8 nM (BEL-7402). | nih.gov |

Anti-inflammatory Efficacy and Pathway Modulation

Hydrazone derivatives represent a promising class of compounds for modulating key biochemical pathways involved in inflammation. nih.gov Their structural diversity allows for interactions with biological targets through mechanisms like hydrogen bonding and hydrophobic interactions, which are central to modulating the activity of enzymes and receptors in inflammatory cascades. nih.gov

A significant body of research has focused on pyrazole-hydrazone derivatives, which have been identified as potent inhibitors of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical mediators in the synthesis of prostaglandins (B1171923) and leukotrienes, which are key drivers of the inflammatory response. By inhibiting these enzymes, such derivatives can effectively reduce inflammation. The anti-inflammatory potential of hydrazones is well-documented, with some compounds showing efficacy in carrageenan-induced rat paw edema assays, a standard preclinical model for acute inflammation. nih.govnih.gov

Research on Anti-tubercular Activity

The hydrazide functional group is a cornerstone of anti-tubercular drug discovery, with Isoniazid (a hydrazide) being a first-line treatment for tuberculosis (TB) for decades. Consequently, derivatives of this compound are of significant interest in the search for new agents to combat Mycobacterium tuberculosis (Mtb), especially drug-resistant strains. nih.govmdpi.com

The incorporation of a fluorinated pyridine ring is particularly advantageous. Studies have shown that fluorinated chalcones and their 2-amino-pyridine-3-carbonitrile derivatives possess potent antitubercular activity, with some compounds being more potent than the standard drug pyrazinamide. plos.orgnih.gov Lipophilicity plays a crucial role in the activity of pyridine-hydrazide molecules, enhancing their ability to penetrate the lipid-rich mycobacterial cell wall. nih.gov The mechanism of action for these compounds can involve the inhibition of essential mycobacterial enzymes. For instance, some 6-Fluorophenylbenzohydrazides have been found to inhibit tryptophan biosynthesis, a vital metabolic pathway for Mtb. nih.gov Furthermore, 2,4-disubstituted pyridine derivatives have proven effective against Mtb located within human macrophages and those forming biofilms, highlighting their potential to tackle persistent forms of the infection. frontiersin.org

| Derivative Class | Target Strain | Observed Efficacy (MIC Values) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine Hydrazides | M. tuberculosis H37Rv | Significant inhibition at 6.25 µg/mL. | Not specified. | nih.gov |

| Pyridine-4-carbohydrazides | M. tuberculosis H37Rv | Submicromolar MIC values, some more active than Isoniazid. | Enhanced penetration due to lipophilicity. | nih.gov |

| Fluorinated 2-amino-pyridine-3-carbonitriles | M. tuberculosis H37Rv | ~8 µM (most potent compound). | Inhibition of thymidylate kinase. | plos.orgnih.gov |

| 6-Fluorophenylbenzohydrazides | M. tuberculosis | 0.625 to 6.25 µM. | Inhibition of tryptophan biosynthesis. | nih.gov |

| Hydrazide-hydrazones | M. tuberculosis H37Rv | 0.07 to 0.32 µM (comparable to Isoniazid). | Inhibition of InhA. | mdpi.com |

Following a comprehensive search of available scientific literature, no specific studies detailing the insecticidal, antileishmanial, or anti-allergic activities of this compound or its derivatives were found. As a result, the requested article focusing solely on the biological and pharmacological potential of this specific compound and its derivatives cannot be generated with scientifically accurate and verifiable data.

The core of the user request is to generate content exclusively about "this compound" and its derivatives. The available search results provide information on related but distinct chemical structures, such as other pyridine derivatives, various acetohydrazides, and compounds containing fluorine. Presenting data from these related compounds would not adhere to the strict instruction to focus solely on the specified chemical entity.

Therefore, to ensure scientific accuracy and adhere to the user's explicit instructions, the article cannot be written as outlined. Information on the following related compounds was found, but does not directly address the biological activities of this compound:

Other Pyridine Derivatives: Studies on various pyridine-containing molecules have shown insecticidal activity against pests like the cowpea aphid (Aphis craccivora).

Acetohydrazide Derivatives: Research has been conducted on different acetohydrazide derivatives, revealing potential antileishmanial activity against parasites such as Leishmania donovani and Leishmania chagasi.

Benzopyranopyridine Derivatives: A benzopyranopyridine compound, Y-12141, has been investigated for its anti-allergic properties.

Without specific research on this compound, any discussion of its biological activities would be speculative and fall outside the scope of the requested scientifically accurate article.

Advanced Computational Chemistry and Theoretical Studies of 2 3 Fluoropyridin 2 Yl Acetohydrazide

Quantum Mechanical Approaches for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are foundational tools for determining the three-dimensional structure and electronic distribution of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of molecular properties at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. It is used to investigate the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For molecules like 2-(3-Fluoropyridin-2-yl)acetohydrazide, DFT calculations, often using hybrid functionals such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.netunimib.itruc.dk This process determines the most stable conformation by finding the minimum energy structure, which provides precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT Note: The following data is representative of typical outputs from DFT calculations and serves as an illustrative example.

| Parameter | Bond/Atoms Involved | Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C=O | ~1.23 Å | |

| N-N | ~1.40 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-N | ~118° |

| Dihedral Angle | C(pyridine)-C(methylene)-C(carbonyl)-N | ~175° |

Hartree-Fock (HF) and Time-Dependent Hartree-Fock (TDHF) Methodologies

The Hartree-Fock (HF) method is a cornerstone of ab initio quantum chemistry. wikipedia.org It approximates the solution to the time-independent Schrödinger equation by assuming that the exact N-body wave function of the system can be represented by a single Slater determinant. wikipedia.org In this model, each electron moves in the average electric field created by all other electrons, which is why it is also known as a self-consistent field (SCF) method. wikipedia.org While the HF method systematically neglects electron correlation, leading to energies that are higher than the true energy, it provides a valuable qualitative description and serves as a starting point for more sophisticated methods that incorporate electron correlation. nih.gov

The Time-Dependent Hartree-Fock (TDHF) method is an extension used to study the response of a system to time-dependent fields, allowing for the calculation of electronic excitation energies, which correspond to UV-Vis spectral transitions.

Analysis of Electronic Properties and Chemical Reactivity

Understanding the electronic properties of a molecule is key to predicting its chemical reactivity. Computational analyses provide quantitative measures that describe how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative examples derived from typical DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 eV |

| E(LUMO) | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These sites are susceptible to electrophilic attack. researchgate.net

Blue regions correspond to areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack. researchgate.net

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the N-H protons of the hydrazide group, marking them as sites for nucleophilic interaction.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. (χ = (I+A)/2) dergipark.org.tr

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. (η = (I-A)/2) dergipark.org.tr Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. (ω = μ²/2η, where μ is the chemical potential, μ ≈ -(I+A)/2) dergipark.org.tr

These descriptors provide a comprehensive framework for comparing the reactivity of different molecules and understanding their stability. researchgate.netresearchgate.net

Table 3: Illustrative Global Reactivity Descriptors for this compound Note: Data is calculated from the representative HOMO/LUMO values in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.79 |

Intermolecular Interactions and Crystal Engineering Insights

The study of intermolecular interactions is fundamental to understanding the crystal packing and solid-state properties of a molecule. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis provide a detailed picture of these non-covalent forces.

Quantum Theory of Atoms in Molecules (QTAIM) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. researchgate.netnih.govnih.gov The analysis focuses on bond critical points (BCPs), which are points where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. researchgate.net

For this compound, QTAIM analysis is crucial for identifying and quantifying various intramolecular and intermolecular hydrogen bonds. The presence of N-H and C=O groups in the hydrazide moiety, along with the nitrogen and fluorine atoms on the pyridine ring, creates multiple opportunities for hydrogen bonding. A positive value of the Laplacian (∇²ρ(r) > 0) at a BCP typically indicates a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scribd.comresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides a visual representation of contact points, with red areas indicating contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. researchgate.net

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts, providing quantitative percentages for each interaction type. tandfonline.comresearchgate.net For pyridine-hydrazone based compounds and related structures, Hirshfeld analysis has shown that H···H, O···H/H···O, and C···H/H···C contacts are typically the most significant contributors to crystal packing. researchgate.netdoaj.orgnih.gov

While specific data for this compound is not available, a representative analysis based on a similar 2-acetyl pyridine derivative sulfonyl hydrazone complex reveals the expected contributions. researchgate.net

Table 1: Representative Hirshfeld Surface Analysis Data for Intermolecular Contacts in a Pyridine Hydrazone Derivative

| Intermolecular Contact | Contribution (%) | Description |

|---|---|---|

| H···H | 47.4% | Represents the most significant contribution, arising from the molecule's hydrogen-rich periphery. |

| C···H / H···C | 25.8% | Indicates the presence of C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | 17.4% | Highlights the importance of hydrogen bonding involving the hydrazide oxygen atom. |

| N···H / H···N | 5.5% | Corresponds to hydrogen bonds involving the pyridine and hydrazide nitrogen atoms. |

This interactive table contains representative data based on analogous compounds to illustrate the typical distribution of intermolecular contacts.

Simulation of Spectroscopic Properties and Validation with Experimental Data (e.g., UV-Vis Spectral Analysis)

Computational chemistry offers robust methods for simulating spectroscopic properties, which can then be validated against experimental results. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comarxiv.org This approach calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. researchgate.netnih.gov

The simulation of the UV-Vis spectrum for this compound would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), often including a solvent model to mimic experimental conditions. mdpi.comnih.gov The calculated maximum absorption wavelengths (λmax) correspond to transitions primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

For related pyridine and hydrazide derivatives, TD-DFT calculations have shown good agreement with experimental spectra, accurately predicting the λmax values associated with π→π* and n→π* transitions. researchgate.netrsc.org

Table 2: Representative TD-DFT Calculation Results for UV-Vis Spectral Analysis

| Parameter | Calculated Value (Gas Phase) | Calculated Value (Solvent) | Major Orbital Contribution |

|---|---|---|---|

| λmax (nm) | ~295 nm | ~305 nm | HOMO → LUMO (π→π*) |

| Oscillator Strength (f) | > 0.1 | > 0.1 | Strong transition |

This interactive table presents typical simulated UV-Vis data for pyridine-like compounds, illustrating the expected results from TD-DFT calculations.

Investigation of Nonlinear Optical (NLO) Properties and Optoelectronic Potential

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. uobasrah.edu.iqrsc.org The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is a key indicator of second-order NLO activity. scirp.org

Computational methods, particularly DFT, are employed to calculate these NLO properties. researchgate.netresearchgate.net For molecules like this compound, the presence of electron-donating (hydrazide) and electron-accepting (fluoropyridine) moieties connected through a π-system can lead to a significant intramolecular charge transfer and, consequently, a large NLO response. ymerdigital.com Studies on similar acetohydrazide and pyridine derivatives have demonstrated their potential as NLO materials. aip.orgresearchgate.netproquest.com The calculated values of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) provide a quantitative measure of this potential.

Table 3: Representative Calculated Nonlinear Optical (NLO) Properties

| Property | Symbol | Calculated Value (esu) |

|---|---|---|

| Dipole Moment | μ | ~3-5 D |

| Average Polarizability | ⟨α⟩ | ~15-25 x 10-24 |

This interactive table shows representative NLO property values calculated for analogous organic molecules, indicating the potential NLO response.

Structure Activity Relationship Sar and Rational Design of 2 3 Fluoropyridin 2 Yl Acetohydrazide Analogues

Systematic Modification of the Pyridine (B92270) Ring and its Impact on Biological Activity

The pyridine ring is a cornerstone of medicinal chemistry, serving as a scaffold in numerous FDA-approved drugs due to its diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The strategic modification of this ring in analogues of 2-(3-Fluoropyridin-2-yl)acetohydrazide is a key approach to optimizing therapeutic efficacy.

Positional Isomerism of Fluorine and other Substituents on Pyridine

The position of substituents on the pyridine ring significantly influences the biological activity of the resulting compounds. The presence of halogens like fluorine, chlorine, and bromine is known to affect the antiproliferative activity of pyridine derivatives. mdpi.com Studies on related structures, such as aryl acetamide (B32628) triazolopyridazines, have demonstrated the remarkable role of fluorine in enhancing potency. In one study, moving substituents around the aryl "tail" group showed that electron-withdrawing groups, particularly fluorine, were preferred over electron-donating groups for activity against Cryptosporidium. nih.gov The most potent compound from this study, SLU-10482, which featured optimized fluorine substitution, was found to be highly efficacious in an infection mouse model. nih.gov

Similarly, research on substituted ketamine esters showed that the position of substituents like Cl, Me, and OMe on an aromatic ring was critical for sedative activity. mdpi.com Generally, 2- and 3-substituted compounds were more active than their 4-substituted counterparts. mdpi.com This suggests that the placement of the fluorine atom at the 3-position of the pyridine ring in this compound is likely a critical determinant of its biological profile, and shifting it to other positions, or introducing other substituents, would have a profound impact.

The following table illustrates how positional changes of substituents on a phenyl ring (analogous to the pyridine ring) can affect biological activity in different chemical series.

| Compound Series | Substituent Position | Observed Impact on Activity |

| Aryl Acetamide Triazolopyridazines | 2-substituted | Inactive nih.gov |

| Aryl Acetamide Triazolopyridazines | Electron-withdrawing groups (e.g., Fluorine) | Preferred for potency nih.gov |

| Substituted Ketamine Esters | 2- and 3-substituted | Generally more active mdpi.com |

| Substituted Ketamine Esters | 4-substituted | Generally less active mdpi.com |

| Mammary Carcinoma Inhibitors | CH3 and NO2 at para position | Improved antiproliferative activity mdpi.com |

| Mammary Carcinoma Inhibitors | CH3 at ortho and meta positions | Increased IC50 values (lower activity) mdpi.com |

Influence of Heteroatom Substitution within the Pyridine Ring

Altering the core heterocyclic structure by substituting the nitrogen atom or introducing additional heteroatoms can lead to significant changes in biological activity. Azaphenothiazines, which are phenothiazines modified with one or two pyridine rings (pyridobenzothiazines and dipyridothiazines, respectively), have shown potent anticancer activity. mdpi.com The specific arrangement of nitrogen atoms within the tricyclic ring system, along with the substituents at the thiazine (B8601807) nitrogen, dictates the strength of the anticancer action. mdpi.com For example, 10H-1,9-diazaphenothiazine and 10H-3,6-diazaphenothiazine exhibited very potent action against selected cancer cell lines. mdpi.com This highlights that replacing the pyridine ring of this compound with other nitrogen-containing heterocycles, such as pyrimidine (B1678525) or other diazines, could be a fruitful strategy for developing new therapeutic agents.

Variations in the Acetohydrazide Moiety and their Pharmacological Consequences

The acetohydrazide moiety (-CH2CONHNH2) is a versatile functional group that serves as a linker and a key pharmacophore. Modifications to this group can drastically alter a compound's pharmacological properties. One common strategy involves reacting the terminal hydrazide with aldehydes or ketones to form hydrazones. A study on 2-mercaptobenzothiazoles incorporated with acetohydrazide showed that derivatives formed by reaction with various substituted aldehydes and ketones yielded compounds with a range of antimicrobial, analgesic, and anti-inflammatory activities. researchgate.net

Similarly, a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives were synthesized and evaluated for antimicrobial activity. The derivative prepared by reacting the acetohydrazide with acetophenone (B1666503) demonstrated good antibacterial and antifungal activities. nih.gov These findings suggest that converting the hydrazide group of this compound into various hydrazones could generate a library of compounds with diverse pharmacological profiles.

Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units into a single molecule. mdpi.comnih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, and potentially dual modes of action, which can help in overcoming drug resistance. nih.govrsc.orgnih.gov

The this compound scaffold is an excellent candidate for creating hybrid molecules. For instance, it could be combined with other known bioactive moieties. A study on creating hybrids of 1,2,3-triazole and pyridine demonstrated potent activity against multiple cancer cell lines. ekb.eg Another approach involves linking two molecules of a drug to create dimers, which has been shown to improve activity. For example, a dimeric form of neomycin, an aminoglycoside antibiotic, showed a 20- to 1200-fold improvement in ribosome inhibition compared to its monomeric counterpart. nih.gov Applying such strategies to the this compound core could lead to the development of novel and potent therapeutic agents.

Cyclization and Heterocycle Annulation Strategies for Expanded Chemical Diversity

Cyclization is a powerful strategy used in medicinal chemistry to create more conformationally restricted and biologically stable analogues from linear precursors. nih.gov The acetohydrazide moiety of this compound is an ideal starting point for various cyclization reactions to generate a diverse range of heterocyclic compounds.

Formation of Pyrazole-Containing Derivatives

One of the most common and effective cyclization strategies for hydrazide-containing compounds is the formation of pyrazoles. researchgate.net Pyrazoles are a class of five-membered heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comnih.gov

The synthesis of pyrazoles typically involves the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov The acetohydrazide group in this compound can act as the hydrazine component in these reactions. For example, reacting it with various 1,3-diketones would lead to the formation of a library of N-acylated pyrazole (B372694) derivatives, each attached to the 3-fluoropyridin-2-yl-methyl scaffold. This approach provides a straightforward method for generating novel, polysubstituted pyrazole derivatives with potential therapeutic applications. nih.govmdpi.com

The table below outlines common reactants used with hydrazines to form pyrazoles.

| Reactant Type | Description | Resulting Structure |

| 1,3-Diketones | A compound with two ketone groups separated by one carbon. | Polysubstituted pyrazoles nih.govmdpi.com |

| Acetylenic Ketones | A compound containing both a ketone and an alkyne functional group. | Pyrazoles, often as a mixture of regioisomers nih.govmdpi.com |

| α,β-Unsaturated Ketones (Chalcones) | A ketone conjugated with a carbon-carbon double bond. | Pyrazoles, often via a pyrazoline intermediate nih.gov |

Synthesis of Oxadiazole and Thiadiazole Analogues

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) analogues derived from this compound is a key strategy in medicinal chemistry to explore the bioisosteric relationship between oxygen and sulfur atoms, which can influence the biological activity of the resulting compounds. nih.gov The general synthetic pathway to these heterocyclic systems often begins with the acetohydrazide precursor.

For the synthesis of 1,3,4-oxadiazole derivatives, a common method involves the cyclization of the hydrazide. mdpi.com One established route is the reaction of the acetohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification. This reaction proceeds through a dithiocarbazinate salt intermediate which, upon treatment with a dehydrating agent or further reaction, can lead to the formation of the oxadiazole ring. mdpi.comresearchgate.net Another approach involves the reaction of the hydrazide with a variety of reagents such as formic acid to yield an N-formyl intermediate, which can then be cyclized using dehydrating agents like phosphorous pentoxide to furnish the 1,3,4-oxadiazole ring. nih.gov

The synthesis of 1,3,4-thiadiazole analogues follows a similar logic, often utilizing the same acetohydrazide starting material. A prevalent method for thiadiazole ring formation is the reaction of the hydrazide with a thiocarbonyl source. For instance, treatment of a thiosemicarbazide (B42300) derivative, which can be prepared from the acetohydrazide, with a strong acid like sulfuric acid can induce cyclization to the 1,3,4-thiadiazole. researchgate.net Alternatively, direct reaction of the hydrazide with reagents like phosphorus pentasulfide can also yield the desired thiadiazole ring system. nih.gov The choice of synthetic route can be influenced by the desired substitution pattern on the heterocyclic ring.

The following table summarizes common synthetic routes for the formation of oxadiazole and thiadiazole rings from a hydrazide precursor.

| Heterocycle | Reagents | Key Intermediate | Reference |

| 1,3,4-Oxadiazole | 1. CS₂, KOH 2. Dehydrating Agent | Potassium dithiocarbazinate | mdpi.comresearchgate.net |

| 1,3,4-Oxadiazole | Formic acid, then P₂O₅ | N-formyl acid hydrazide | nih.gov |

| 1,3,4-Thiadiazole | Phenyl isothiocyanate, then H₂SO₄ | Phenylthiosemicarbazide | researchgate.net |

| 1,3,4-Thiadiazole | P₂S₅ | Thionated intermediate | nih.gov |

Derivatization to Triazole and Other Heterocyclic Systems

The derivatization of this compound into 1,2,4-triazole (B32235) and other heterocyclic systems is a widely employed strategy to generate diverse chemical libraries for biological screening. The versatile reactivity of the hydrazide functional group allows for its conversion into various heterocyclic cores.

A primary route to 1,2,4-triazole derivatives involves the initial conversion of the acetohydrazide into a thiosemicarbazide by reacting it with an isothiocyanate. Subsequent cyclization of the resulting thiosemicarbazide in the presence of a base, such as sodium hydroxide, leads to the formation of the 1,2,4-triazole-3-thiol ring system. nih.gov This triazole core can then be further functionalized at the thiol position to introduce additional diversity. rdd.edu.iq Another method for triazole synthesis is the reaction of the hydrazide with reagents that can provide the remaining carbon and nitrogen atoms of the triazole ring. researchgate.net For instance, condensation reactions with specific reagents can directly lead to the formation of the 1,2,4-triazole ring.

Beyond triazoles, the acetohydrazide can serve as a precursor for other heterocyclic systems. For example, condensation reactions with various aldehydes can yield aryl hydrazone derivatives. researchgate.net These hydrazones can act as intermediates for the synthesis of other heterocycles. The inherent reactivity of the hydrazide moiety makes it a valuable synthon for accessing a broad range of heterocyclic compounds with potential biological activities.

The table below outlines some common derivatization pathways from an acetohydrazide to triazole and other related structures.

| Target Heterocycle | Key Reagents | Reaction Type | Reference |

| 1,2,4-Triazole-3-thiol | Phenyl isothiocyanate, then NaOH | Condensation and Cyclization | nih.gov |

| 1,2,4-Triazole | Various cyclizing agents | Cyclization | researchgate.net |

| Aryl Hydrazone | Aromatic aldehydes | Condensation | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openmedicinalchemistryjournal.com For analogues of this compound, QSAR studies can be instrumental in predicting the biological potency of newly designed molecules, thereby prioritizing synthetic efforts towards compounds with the highest potential.

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov The chemical structures of these compounds are then represented by a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. semanticscholar.org

Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the observed biological activity. mdpi.com Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose, which generates an equation linking the descriptors to the activity. nih.gov The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. nih.gov

A successful QSAR model can provide valuable insights into the structural features that are crucial for the desired biological activity. This information can then guide the rational design of new analogues with enhanced potency. For instance, the model might reveal that a particular substituent at a specific position on the heterocyclic ring is critical for activity, or that a certain range of a specific physicochemical property is optimal.

The following table provides a generalized overview of the key components of a QSAR study.

| QSAR Component | Description | Example | Reference |

| Dataset | A collection of compounds with measured biological activity. | A series of this compound analogues and their inhibitory concentrations (IC₅₀) against a specific enzyme. | nih.gov |

| Molecular Descriptors | Numerical representations of molecular properties. | Electronic (e.g., partial charges), Steric (e.g., molecular volume), Hydrophobic (e.g., logP), Topological (e.g., connectivity indices). | semanticscholar.org |

| Statistical Model | A mathematical equation relating descriptors to activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). | nih.gov |

| Model Validation | Assessment of the model's predictive ability. | Cross-validation, prediction on an external test set. | nih.gov |

Ligand-Receptor Interaction Studies (Docking and Dynamics) for Mechanistic Understanding

To gain a deeper understanding of how this compound analogues exert their biological effects at a molecular level, ligand-receptor interaction studies, such as molecular docking and molecular dynamics (MD) simulations, are employed. core.ac.uk These computational methods provide insights into the binding modes of these compounds within the active site of their target protein, which is crucial for understanding the mechanism of action and for guiding further drug design efforts. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in various conformations within the receptor's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity. ekb.eg The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. core.ac.uk

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the receptor. These simulations can help to assess the stability of the predicted binding mode and to identify subtle conformational changes that may occur upon ligand binding. nih.gov

The insights gained from these studies are invaluable for structure-based drug design. By understanding the specific interactions that contribute to high binding affinity, medicinal chemists can rationally design new analogues with improved potency and selectivity. For example, if a hydrogen bond with a particular residue is found to be critical, new derivatives can be designed to optimize this interaction.

The table below summarizes the key aspects of ligand-receptor interaction studies.

| Computational Method | Purpose | Key Information Obtained | Reference |

| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. | Preferred binding orientation, key interacting residues, binding affinity score. | core.ac.uknih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-receptor complex over time. | Stability of the binding pose, conformational changes, dynamic interactions. | nih.gov |

Conclusion and Future Directions in 2 3 Fluoropyridin 2 Yl Acetohydrazide Research

Summary of Key Findings and Research Gaps

Currently, there is a notable absence of specific research findings for 2-(3-Fluoropyridin-2-yl)acetohydrazide itself. The scientific community has yet to publish detailed studies on its synthesis, characterization, or biological activity. This significant research gap presents an open field for investigation. The core structure, however, is related to other researched compounds. For instance, various derivatives of acetohydrazide are known to be synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer properties. wisdomlib.orgnih.gov Similarly, fluorinated pyridine (B92270) derivatives are recognized for their wide array of biological functions. The precursor molecules to some acetohydrazides have also been noted for their potential pharmaceutical, fungicidal, and herbicidal activities. ijirset.com The primary research gap remains the specific investigation into the properties and potential of this compound.

Prospective Applications in Medicinal Chemistry and Materials Science

The true potential of this compound likely lies in its application as a versatile building block in the synthesis of more complex molecules.

In medicinal chemistry , the acetohydrazide group is a key functional group in the development of novel therapeutic agents. Hydrazide derivatives have been investigated for a wide spectrum of biological activities, including antitubercular, anticonvulsant, antidepressant, anti-inflammatory, antimalarial, and anticancer effects. researchgate.net The presence of a fluoropyridine moiety is also significant, as fluorinated organic molecules are well-known for their diverse biological functions. ijirset.com Specifically, pyridine rings are integral to numerous FDA-approved drugs for a variety of conditions. researchgate.net For example, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown potential as antibacterial agents. mdpi.com Therefore, this compound could serve as a crucial intermediate for creating new drug candidates with enhanced efficacy and novel mechanisms of action.

In the realm of materials science , while direct applications are less explored, the pyridine ring within the molecule offers potential for the development of novel materials. Pyridine-containing polymers and metal-organic frameworks (MOFs) are areas of active research. The compound could potentially be used in the synthesis of specialized polymers or as a ligand in the creation of functional coordination complexes.

Interdisciplinary Research Opportunities for Enhanced Discovery

The exploration of this compound would greatly benefit from an interdisciplinary approach.

Computational Chemistry and Molecular Modeling: In the absence of experimental data, computational studies can predict the compound's physicochemical properties, potential biological targets, and reactivity. Molecular docking studies, for instance, have been successfully used to support the potential anticancer properties of related acetohydrazide derivatives. nih.gov

Synthetic and Medicinal Chemistry: Collaborative efforts between synthetic organic chemists to devise efficient synthesis routes and medicinal chemists to design and evaluate the biological activities of its derivatives are crucial. The synthesis of new derivatives by reacting acetohydrazides with various reagents is a common strategy to create novel compounds with potential therapeutic applications. nih.govijirset.com

Pharmacology and Toxicology: Should any derivatives show promising biological activity, collaboration with pharmacologists and toxicologists will be essential to understand their mechanisms of action, efficacy, and safety profiles.

Challenges and Outlook for the Development of this compound Based Compounds

The development of compounds based on this compound is not without its challenges.

Synthesis and Scale-Up: Developing a cost-effective and efficient synthesis for the parent compound and its derivatives will be a primary hurdle. While general methods for synthesizing acetohydrazides exist, optimizing the process for this specific molecule may require significant effort. ijirset.comsrce.hr

Biological Screening and Target Identification: A broad and systematic biological screening of any new derivatives will be necessary to identify potential therapeutic applications. This can be a time-consuming and resource-intensive process.

Intellectual Property: The novelty of this specific compound may offer opportunities for new intellectual property, but a thorough analysis of the existing patent landscape for related structures is necessary.

Despite these challenges, the outlook for this compound is promising. Its structure combines two moieties of known importance in medicinal chemistry. Future research focused on its synthesis, derivatization, and comprehensive biological evaluation could unlock its potential, leading to the discovery of new therapeutic agents or functional materials. The current lack of research represents a clear opportunity for innovation and discovery in the chemical sciences.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3-Fluoropyridin-2-yl)acetohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via hydrazinolysis of its ethyl ester precursor. A representative protocol involves refluxing ethyl 2-(3-fluoropyridin-2-yl)acetate with hydrazine hydrate (1.5–2.0 equivalents) in anhydrous ethanol for 6–8 hours. Yield optimization requires strict temperature control (70–80°C) to prevent decomposition, followed by recrystallization from ethanol (70% v/v). This method, adapted from analogous acetohydrazide syntheses, typically achieves 70–85% purity .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX or WinGX for single-crystal structure determination, leveraging programs like ORTEP-3 for visualization .

- Spectroscopy : NMR (¹H/¹³C) confirms functional groups (e.g., fluoropyridine protons at δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass (±2 ppm error) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in fluoropyridinyl acetohydrazides?

Methodological Answer:

- Enzyme inhibition : Fluorometric MAO-A/MAO-B assays (e.g., Sigma-Aldrich MAO Activity Assay Kit) using kynuramine as substrate .

- Antiviral screening : Plaque reduction assays for HAV (e.g., virustatic effects measured via IC50, as in ) .

- Antibacterial testing : Agar diffusion against Gram-negative bacteria (e.g., E. coli), with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluoropyridin-2-yl group in modulating biological activity?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the pyridine 3-position. Compare activities using dose-response curves (e.g., IC50 for MAO inhibition) .

- Computational docking : AutoDock Vina or Glide predicts binding affinities to MAO-B or viral proteases. For example, showed fluorinated benzylidene acetohydrazides had 10-fold higher α-glucosidase inhibition than non-fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Assay standardization : Normalize protocols (e.g., consistent cell lines, enzyme concentrations). highlighted that 4-chlorobenzylidene analogs showed actoprotective effects in rats, while 3-nitrobenzylidene derivatives did not—attributed to steric hindrance in vivo .

- Meta-analysis : Pool data from multiple studies using tools like RevMan, adjusting for variables (e.g., dosing schedules, solvent effects) .

Q. How can molecular docking and dynamics simulations guide the design of fluoropyridinyl acetohydrazides with enhanced target selectivity?

Methodological Answer:

- Target preparation : Retrieve MAO-B (PDB: 2V5Z) or HAV protease (PDB: 4QLM) structures from the RCSB PDB.

- Docking : Use Glide (Schrödinger) to predict binding poses. For example, identified hydrogen bonds between the acetohydrazide NH and α-glucosidase Asp349 .

- MD simulations : GROMACS or AMBER assesses complex stability (RMSD <2 Å over 50 ns) .

Q. What crystallographic techniques are essential for resolving structural ambiguities in fluoropyridinyl acetohydrazide derivatives?

Methodological Answer:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer.

- Refinement : SHELXL refines anisotropic displacement parameters, with R1 < 5% for high-resolution (<1.0 Å) data .

- Validation : PLATON checks for voids, hydrogen bonding, and π-π stacking (e.g., fluoropyridine ring interactions) .

Methodological Notes

- Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM.

- Safety Protocols : Follow guidelines for handling toxic intermediates (e.g., hydrazine derivatives) .

- Ethical Compliance : In vivo studies require IACUC approval (e.g., actoprotective rat models in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.